MADTP-372
Description
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 |
IUPAC Name |
5-Ethyl-3-(3-isopropoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H17N5O2/c1-4-12-16-14-13(15(21)17-12)18-19-20(14)10-6-5-7-11(8-10)22-9(2)3/h5-9H,4H2,1-3H3,(H,16,17,21) |
InChI Key |
KOZHUHKSHBHDAI-UHFFFAOYSA-N |
SMILES |
O=C1C(N=NN2C3=CC=CC(OC(C)C)=C3)=C2N=C(CC)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MADTP372; MADTP-372; MADTP 372 |
Origin of Product |
United States |
Detailed Research Findings on Madtp 372
Mechanism of Action
The primary mechanism of action of this compound involves targeting the nonstructural protein 1 (nsP1) of alphaviruses. nih.govctdbase.orgwikipedia.org Alphavirus nsP1 is a multifunctional enzyme responsible for both methyltransferase (MTase) and guanylyltransferase (GTase) activities, which are essential for the 5' capping of viral RNA. nih.govctdbase.orgnih.gov This capping process is crucial for viral RNA stability, translation, and evasion of host innate immune responses. nih.gov
MADTP compounds, including this compound, predominantly inhibit the GTase activity of nsP1. nih.govctdbase.org While this compound has a moderate inhibitory effect on both MTase and GTase activities of nsP1 in biochemical assays, other compounds like the CHVB series demonstrated stronger inhibition of both activities. ctdbase.orgnih.gov Molecular docking studies, utilizing the cryo-electron microscopy (cryo-EM) structure of CHIKV nsP1 (which assembles into a dodecameric ring), have provided insights into its binding site. These studies suggest that this compound, along with the CHVB series, binds at the S-adenosylmethionine (SAM)-binding site within the capping domain of nsP1. ctdbase.orgnih.gov This binding likely interferes with the enzymatic functions of nsP1, either as a competitive or noncompetitive inhibitor, thereby disrupting viral RNA capping and consequently inhibiting viral replication. ctdbase.orgnih.gov
Antiviral Efficacy and Selectivity
This compound exhibits potent antiviral activity against CHIKV in cell culture models. It effectively inhibits the cytopathic effect (CPE) induced by CHIKV. wikipedia.orgresearchgate.net
Table 1: Antiviral Efficacy and Cytotoxicity of this compound against CHIKV
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | CHIKV | 2.6 researchgate.net | >400 researchgate.net | >153.8 |
EC₅₀: 50% Effective Concentration (concentration required to inhibit virus-induced cell death by 50%) CC₅₀: 50% Cytostatic/Cytotoxic Concentration (concentration reducing metabolic activity of uninfected cells by 50%)
This high selectivity index (SI > 153.8) indicates that this compound is significantly more toxic to the virus than to host cells, suggesting a favorable therapeutic window. researchgate.net Beyond CHIKV, this compound has also demonstrated inhibitory effects against other alphaviruses, such as Venezuelan equine encephalitis virus (VEEV). wikipedia.org
Resistance Profile
A critical aspect of antiviral drug development is the potential for viruses to develop resistance. For the MADTP series, including this compound, resistance can emerge relatively quickly due to a low barrier to resistance. nih.gov Studies have identified specific mutations in the CHIKV nsP1 gene that confer resistance to MADTP compounds. The most notable is a single amino acid substitution, proline-34-serine (P34S), located in the N-terminal part of CHIKV nsP1. nih.govnih.govctdbase.orgnih.govwikipedia.org This mutation alone can result in high resistance to the compounds. nih.govnih.gov Another resistance mutation, threonine-246-alanine (T246A), has also been identified. ctdbase.org
The emergence of such single-point mutations highlights a challenge for the MADTP series as a monotherapy. Interestingly, viruses resistant to the MADTP series have shown cross-resistance to other classes of nsP1 inhibitors, such as the CHVB series, suggesting a shared or overlapping mechanism of action and binding site. nih.govctdbase.orgnih.govnih.gov This cross-resistance underscores the importance of understanding the precise binding interactions and considering combination therapies or developing inhibitors that target multiple viral proteins or host factors to circumvent resistance development. nih.govnih.gov
Compound Names and Pubchem Cids
Identification and Validation of Viral Target: Chikungunya Virus Nonstructural Protein 1 (nsP1)
MADTP-372 is a member of the 3-aryl- asm.orgmdpi.comnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, known as the MADTP series, which are recognized for their inhibitory effects on CHIKV. nih.govresearchgate.net The identification of nsP1 as the primary target for this compound and related compounds stems from resistance selection studies. For instance, a single amino acid substitution, Proline-34-Serine (P34S), in the N-terminal region of CHIKV nsP1 was found to confer resistance to MADTP-314, a prototype compound of the MADTP series. nih.govcsic.esuniversiteitleiden.nl This genetic evidence strongly implicated nsP1 as the direct viral target. Further validation comes from cross-resistance studies, where CHIKV variants resistant to the CHVB series (another class of nsP1 inhibitors) also exhibited cross-resistance to this compound, suggesting a shared mechanism of action and a common target in nsP1. asm.orgnih.govuniversiteitleiden.nlresearchgate.net The unique enzymatic activities of nsP1, which are distinct from host cell mRNA capping mechanisms, make it an attractive and specific target for antiviral drug development. universiteitleiden.nl
Role of nsP1 in Viral RNA Capping and Replication
Chikungunya virus, an arthropod-borne alphavirus, possesses a positive-sense RNA genome that serves as both its genetic material and messenger RNA for viral protein synthesis. asm.orgpnas.orgasm.org The nonstructural protein 1 (nsP1) is a critical component of the viral replication complex, playing a pivotal role in viral RNA synthesis and, most notably, in viral RNA capping. mdpi.compnas.orgasm.orginstruct-eric.org This capping process is essential for the efficient translation of viral messenger RNAs and for protecting them from degradation by host cell exonucleases. asm.orgmdpi.comnih.govuniversiteitleiden.nlresearchgate.netpnas.orgrcsb.org
The alphavirus capping mechanism mediated by nsP1 is unique and differs significantly from the capping pathways found in host cells. asm.orgpnas.org nsP1 is a bifunctional enzyme, harboring both guanine-7-methyltransferase (MTase) and guanylyltransferase (GTase) activities. asm.orgmdpi.comnih.govuniversiteitleiden.nlresearchgate.netpnas.orgx-mol.com The capping pathway proceeds in a specific sequence:
Methyltransferase (MTase) Activity: nsP1 first catalyzes the N7 methylation of a guanosine (B1672433) triphosphate (GTP) molecule, utilizing S-adenosylmethionine (SAM) as the methyl donor. This reaction yields 7-methylguanosine (B147621) triphosphate (m7GTP) and S-adenosylhomocysteine (SAH) as a byproduct. asm.orgmdpi.comuniversiteitleiden.nlpnas.orgrcsb.org
Guanylyltransferase (GTase) Activity: Subsequently, the GTase domain of nsP1 binds the m7GTP. A covalent intermediate, m7GMP-nsP1, is formed, accompanied by the release of pyrophosphate (PPi). asm.orgmdpi.comnih.govuniversiteitleiden.nlpnas.orgrcsb.org
Cap Transfer: Finally, the m7GMP moiety is transferred from nsP1 to the 5'-diphosphate RNA, which is generated through the RNA 5' triphosphatase activity of nsP2, forming the complete methylated cap structure at the 5' terminus of the viral RNA. universiteitleiden.nlpnas.org
Inhibition of nsP1 Enzymatic Activities by this compound
This compound, as part of the MADTP series, effectively blocks the capping of CHIKV RNA genomes. asm.org In biochemical assays, this compound has been shown to inhibit the formation of the covalent [32P]m7GMP-nsP1 intermediate in a dose-dependent manner. nih.gov This assay provides a comprehensive measure of both the MTase and GTase activities of nsP1. nih.gov While some studies describe this compound as having a "moderate inhibitory effect" on both MTase and GTase activities when compared to other potent inhibitors like the CHVB compounds nih.govnih.govresearchgate.netx-mol.com, its primary impact has been more specifically linked to the guanylyltransferase activity. asm.orgcsic.esresearchgate.net
Guanylyltransferase (GTase) Activity Modulation
Research indicates that this compound primarily targets and inhibits the guanylyltransferase (GTase) activity of alphavirus nsP1, as demonstrated with Venezuelan equine encephalitis virus (VEEV) nsP1 in in vitro assays. asm.orgcsic.esresearchgate.netresearchgate.net It has been postulated that this compound interferes with the GTase reaction either by directly blocking the binding of m7Gppp to nsP1 or by impeding the guanylylation process itself. This hypothesis is supported by the close proximity of the Proline-34 (P34) residue, which is mutated in this compound-resistant variants, to the putative guanylylation acceptor Histidine-37 (H37) residue on nsP1. mdpi.com
Methyltransferase (MTase) Activity Assessment
Although the covalent complex formation assay, which this compound inhibits, measures both MTase and GTase activities, the specific and direct inhibition of MTase activity by this compound is generally described as moderate. nih.govnih.govresearchgate.netx-mol.com The emphasis in various studies remains on its more pronounced effect on the GTase function. asm.orgmdpi.comcsic.esresearchgate.net
Binding Site Characterization of this compound on nsP1
The advent of cryo-electron microscopy (cryo-EM) structures of CHIKV nsP1, which reveal its assembly into a dodecameric ring, has enabled detailed molecular docking simulations to characterize the binding site of inhibitors like this compound. nih.govnih.govpnas.orginstruct-eric.orgrcsb.org
Molecular Docking Simulations and Predicted Binding Pockets
Molecular docking studies have predicted that compounds belonging to the MADTP series, including this compound, bind within the S-adenosylmethionine (SAM)-binding site located in the capping domain of CHIKV nsP1. nih.govnih.govresearchgate.netx-mol.comuniversiteitleiden.nl This mode of binding suggests that this compound may act as either a competitive or noncompetitive inhibitor. nih.govnih.govresearchgate.netx-mol.com Crucial interactions for the ligand binding of MADTP compounds appear to involve hydrogen bonds with the backbone of residues Tyrosine-154 (Y154) and Alanine-155 (A155) within the nsP1 protein. nih.gov
While detailed structural information was historically lacking, recent cryo-EM studies have provided significant insights into the nsP1 structure and its interaction with inhibitors. mdpi.comnih.govnih.govpnas.orginstruct-eric.orgrcsb.org These studies have shown that compounds of the CHVB series are predicted to bind more strongly to this site, indicated by lower docking scores, compared to this compound. nih.gov
Table 1: Antiviral Efficacy of this compound against Chikungunya Virus (CHIKV) Wild-Type and nsP1 Mutant Strains asm.org
| CHIKV Strain / nsP1 Mutation | EC50 (µM) | Fold Resistance |
| Wild-type (wt) | 1.2 ± 0.06 | 1 |
| S454G+W456R | >25 | 20 |
| S454G+W456R+M703T | ND | ND |
| S454G+W456R+M703T+L494P | >25 | 20 |
ND: Not Determined
Table 2: Predicted Binding Affinity of this compound to CHIKV nsP1 nih.gov
| Compound | Predicted Docking Score (kcal/mol) |
| This compound | -6.7 |
Interactions with the S-Adenosylmethionine (SAM)-Binding Site
Molecular docking studies, utilizing the cryo-electron microscopy (cryo-EM) structure of CHIKV nsP1 assembled into a dodecameric ring, have elucidated that compounds from both the MADTP and CHVB series bind within the S-adenosylmethionine (SAM)-binding site located in the capping domain of nsP1. nih.govnih.govnih.govchem960.comauburn.edu This interaction suggests that this compound functions as either a competitive or noncompetitive inhibitor of nsP1 enzymatic activities. nih.govnih.govnih.govchem960.comauburn.edu The main binding pocket (pocket 1) within the nsP1 dodecameric structure is characterized as an elongated cavity, which is virtually divided by the catalytic residues H37 and D63, corresponding to the SAM- and GTP-binding sites. nih.gov Interestingly, this compound exhibits a preferential binding to the GTP-binding site when docked to monomeric nsP1, but shifts its binding to the SAM-binding site when interacting with the complete oligomeric CHIKV nsP1 complex. nih.gov
Key Amino Acid Residues Involved in this compound Binding (e.g., Y154, A155)
Computational docking models have identified specific amino acid residues crucial for the binding of this compound to CHIKV nsP1. Hydrogen bonds formed with the backbone of Y154 and A155 are predicted to be essential for the ligand binding of both the CHVB and MADTP series compounds. nih.govnih.gov Specifically, this compound forms hydrogen bonds with Y154 and A155 within the CHIKV nsP1 SAM-binding site. nih.govnih.gov
However, studies on resistance have revealed that mutations in other residues can confer resistance to MADTP compounds. A proline-34-serine (P34S) substitution in the N-terminal region of CHIKV nsP1 is identified as the primary mutation responsible for high resistance to MADTP compounds. nih.govnih.gov Additionally, a threonine-246-alanine (T246A) substitution has also been identified, contributing to some level of MADTP resistance. nih.govnih.gov It is noteworthy that these resistance mutations (P34S, T246A) are not located directly within the compound-docking sites, suggesting that their impact on this compound efficacy may involve allosteric mechanisms or indirect effects on the binding affinity or catalytic activity of nsP1. nih.gov
Impact of this compound on Viral Replication Cycle Progression (Post-Entry Stages)
This compound is known to inhibit viral RNA capping, a critical step in the Chikungunya virus replication cycle. The viral replication cycle typically encompasses several stages, including attachment, penetration, uncoating, replication, assembly, and virion release. Post-entry stages generally refer to events occurring after the virus has successfully entered the host cell, which include uncoating, replication, assembly, and release.
Delay-of-treatment assays have provided insights into the specific stage of the viral replication cycle targeted by this compound. These assays demonstrated that this compound, similar to CHVB compounds, significantly reduced viral RNA levels and infectious virus loads when added to infected cells up to 4 hours post-infection (p.i.). This finding indicates that this compound primarily targets a post-entry step in the CHIKV replication cycle, specifically interfering with the viral RNA capping process, which is integral to the "replication" stage where viral genome transcription, translation, and protein synthesis occur. nih.govnih.gov This mechanism of action contrasts with compounds like chloroquine, which are known to inhibit earlier stages such as virus entry.
Table 1: Key Research Findings on this compound's Mechanism of Action
| Aspect of Mechanism | Detailed Finding | Reference |
| Target Protein | Chikungunya virus nonstructural protein 1 (CHIKV nsP1) | nih.govnih.govnih.govchem960.comauburn.edu |
| Enzymatic Inhibition | Moderate inhibition of nsP1 methyltransferase (MTase) and guanylyltransferase (GTase) activities. | nih.govnih.govnih.govauburn.edu |
| Binding Site | S-Adenosylmethionine (SAM)-binding site in the nsP1 capping domain. | nih.govnih.govnih.govchem960.comauburn.edu |
| Key Binding Residues | Forms hydrogen bonds with Y154 and A155 backbone in the SAM-binding site. | nih.govnih.govnih.gov |
| Resistance Mutations | P34S (main) and T246A (additional) in nsP1 confer resistance, located outside direct binding sites. | nih.govnih.gov |
| Impact on Replication | Inhibits viral RNA capping, affecting post-entry stages of the viral replication cycle. |
Structure Activity Relationship Sar Studies of Madtp 372 and Analogs
Identification of Pharmacophoric Features Essential for Antiviral Activity
SAR studies on MADTP-372 and its analogs have provided crucial insights into the pharmacophoric features necessary for their antiviral activity against Chikungunya virus. Molecular docking analyses have consistently shown that compounds within the MADTP series, including this compound, bind to the S-adenosylmethionine (SAM)-binding site located within the capping domain of the nsP1 protein . This binding site is elongated and contains two sub-sites, virtually separated by catalytic residues H37 and D63, which correspond to the SAM- and GTP-binding sites, respectively .
Key residues identified as crucial for ligand binding include the backbone of Y154 and A155, where hydrogen bonds appear to be vital for the interaction of both MADTP and CHVB series compounds. Further evidence for essential pharmacophoric features comes from resistance selection studies. A single amino acid substitution, proline-34-serine (P34S), in the N-terminal part of CHIKV nsP1 has been consistently identified as conferring resistance to MADTP compounds. The proximity of this P34 residue to H37, a putative acceptor for guanylylation, suggests that this compound may exert its inhibitory effect by blocking the binding of m7Gppp to nsP1 or by interfering directly with the guanylylation process itself. Another resistance mutation, threonine-246-alanine (T246A), has also been identified, further highlighting critical regions for MADTP compound interaction. The core chemical structure of this compound is 5-ethyl-3-(3-isopropoxyphenyl)-3H- triazolo[4,5-d]-pyrimidin-7(6H)-one.
Influence of Structural Modifications on Antiviral Efficacy against CHIKV
Structural modifications within the MADTP series significantly influence their antiviral efficacy against CHIKV. This compound stands out as the most potent and selective analog identified within its series, demonstrating strong inhibition of virus-induced cytopathic effect (CPE) in cell-based assays. Specifically, this compound exhibited an EC50 value of 2.6 μM against the laboratory-adapted CHIKV strain 899, with a high cytotoxicity concentration (CC50) greater than 400 μM, indicating a favorable selectivity index.
Comparisons with other analogs, such as the initial hit MADTP-314 and MADTP-393, reveal the impact of specific chemical alterations. For instance, the synthesis of MADTP-393 involved combining the ethyl substituent at position 5 of the heterocyclic base (found in this compound) with a 3'-acetyl group at the aryl moiety (present in MADTP-314). While specific quantitative efficacy data for all individual analogs beyond this compound were not detailed in the provided context, the existence of these analogs and their development underscores the importance of systematic structural variations in optimizing antiviral activity.
Cross-resistance studies further illuminate the functional implications of structural similarities. CHVB-resistant CHIKV strains, characterized by nsP1 mutations such as S454G and W456R, demonstrated full cross-resistance to this compound. Conversely, the MADTP-resistant mutant (carrying the nsP1-P34S mutation) was fully cross-resistant to CHVB-066. This reciprocal cross-resistance suggests that the MADTP and CHVB series compounds share a similar mode of action, despite their distinct chemical scaffolds.
The antiviral efficacy of this compound against wild-type (WT) and resistant CHIKV strains is summarized in the table below.
| Compound | EC50 (μM) (WT) | EC50 (μM) (Resistant Strain) | Fold Resistance (Resistant/WT) |
| This compound | 1.2 ± 0.06 | >25 (S454G+W456R) | >20 |
| This compound | 1.2 ± 0.06 | >25 (S454G+W456R+M703T) | >20 |
| This compound | 1.2 ± 0.06 | >25 (S454G+W456R+M703T+L494P) | >20 |
Relationship between Chemical Structure and nsP1 Enzymatic Inhibition Profile
The chemical structure of this compound is directly correlated with its ability to inhibit the enzymatic activities of CHIKV nsP1. In biochemical assays utilizing purified Semliki Forest virus (SFV) and CHIKV nsP1, this compound exhibited a moderate inhibitory effect on both the methyltransferase (MTase) and guanylyltransferase (GTase) activities . This is in contrast to compounds from the CHVB series, which demonstrated a strong inhibitory effect on these same enzymatic activities .
Specifically, this compound was shown to inhibit the formation of the covalent [32P]m7GMP-nsP1 intermediate in a dose-dependent manner, with increasing drug concentrations ranging from 0.5 to 32 μM. This direct inhibition of the guanylyltransferase activity of nsP1 is a key aspect of its mechanism of action. While this compound directly inhibits nsP1 enzymatic activity, another class of nsP1 inhibitors, the FHNA series, did not directly inhibit the enzymatic activity of CHIKV nsP1 in these assays .
The enzymatic inhibition profiles of this compound and other nsP1 inhibitors are summarized below.
| Compound | Target Enzyme Activity | Inhibition Profile (vs. CHVB) |
| This compound | CHIKV nsP1 MTase/GTase | Moderate inhibition |
| CHVB series | CHIKV nsP1 MTase/GTase | Strong inhibition |
| FHNA series | CHIKV nsP1 MTase/GTase | No direct inhibition |
Correlations between Structural Changes and Predicted Binding Affinity to nsP1
Molecular docking studies, particularly those utilizing the cryo-electron microscopy (cryo-EM) structure of CHIKV nsP1, have provided valuable insights into the predicted binding affinities and modes of interaction for this compound and its analogs. These studies confirm that the MADTP series compounds bind to the SAM-binding site within the nsP1 capping domain . Their mode of inhibition is predicted to be either competitive or noncompetitive .
A notable observation from docking studies is that compounds belonging to the CHVB series, such as CHVB-032 and CHVB-066, are predicted to bind more strongly to nsP1 than this compound, as indicated by their lower (more favorable) docking scores. The main binding pocket within the nsP1 dodecameric ring is characterized as elongated, containing distinct sites for SAM and GTP, delineated by catalytic residues H37 and D63 .
The identified resistance mutation, P34S, in nsP1 is located in close proximity to the catalytic histidine residue H37, which is involved in guanylylation. This spatial relationship suggests that structural changes in the MADTP compounds, or mutations in the nsP1 protein at or near P34, can directly impact the binding affinity and, consequently, the inhibitory efficacy by interfering with critical interactions at the active site. The understanding of these correlations between structural changes and binding affinity is crucial for the rational design and optimization of more potent nsP1 inhibitors.
Preclinical in Vitro Antiviral Efficacy Assessments of Madtp 372
Inhibition of Chikungunya Virus Replication in Cell Culture Models
MADTP-372 demonstrates significant inhibitory effects on CHIKV replication in various cell culture models, indicating its potential as an antiviral agent. Its mechanism of action involves targeting a post-entry step in the CHIKV replication cycle, specifically viral RNA capping.
Cytopathic Effect (CPE) Reduction Assays in Vero E6 Cells
In multicycle cytopathic effect (CPE) reduction assays performed on Vero E6 cells, this compound effectively inhibited CHIKV-induced CPE. The compound exhibited a 50% effective concentration (EC₅₀) of 2.6 µM against the laboratory-adapted CHIKV strain 899. nih.gov It also showed an EC₅₀ in the low micromolar range (1.2 to 3.4 µM) against CHIKV in general. nih.govnih.gov Importantly, this compound demonstrated a favorable selectivity profile, with a 50% cytotoxic concentration (CC₅₀) greater than 400 µM, indicating a high therapeutic index. nih.gov
The following table summarizes key findings from CPE reduction assays:
| Compound | Virus Strain (Cell Line) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | CHIKV 899 (Vero E6) | 2.6 | >400 | >153.8 | nih.gov |
| This compound | CHIKV (Vero E6) | 1.2 - 3.4 | N/A | N/A | nih.govnih.gov |
| This compound | VEEV (Cell Culture) | 6.8 | N/A | N/A |
Viral RNA Load Reduction in Infected Cell Lines
Studies have indicated that this compound, when used as a reference molecule, significantly reduced viral RNA loads in infected cell lines. This reduction in viral RNA yield is consistent with its proposed mechanism of action, which involves inhibiting viral RNA capping.
Infectious Virus Yield Reduction Assays
Similar to its effect on viral RNA loads, this compound has been shown to reduce the production of infectious virus progeny. As a reference compound in delay-of-treatment assays, this compound, which inhibits viral RNA capping, reduced infectious virus loads when added to infected cells up to 4 hours post-infection. This suggests that this compound interferes with a crucial step in the viral replication cycle that leads to the formation of new, infectious virions.
Evaluation of Antiviral Potency Against Diverse CHIKV Isolates
This compound has demonstrated antiviral activity against various clinical isolates of CHIKV. Notably, the Congo 95 strain (a clinical isolate from 2011) was found to be particularly susceptible to this compound. This suggests that the compound's efficacy extends beyond laboratory-adapted strains to clinically relevant isolates, highlighting its broad applicability within the CHIKV species.
Cross-Antiviral Activity against Other Alphaviruses (e.g., Venezuelan Equine Encephalitis Virus (VEEV), Semliki Forest Virus (SFV) nsP1)
Beyond its activity against CHIKV, this compound exhibits cross-antiviral activity against certain other alphaviruses. It significantly inhibited the replication of Venezuelan Equine Encephalitis Virus (VEEV) in cell culture, with an EC₅₀ of 6.8 µM. Furthermore, this compound was shown to inhibit the GTase activity of VEEV nsP1 in enzymatic assays in a dose-dependent manner, while its effect on VEEV nsP1 methyltransferase (MTase) activity was modest or negligible.
In biochemical assays with purified Semliki Forest Virus (SFV) nsP1, this compound also demonstrated a moderate inhibitory effect on the formation of the covalent [³²P]m⁷GMP-nsP1 intermediate, indicating its impact on SFV nsP1 enzymatic activity, though less potently than some other inhibitors. nih.govnih.gov
However, this compound showed no or only modest antiviral activity against other alphaviruses such as Sindbis virus, O'Nyong Nyong virus, Barmah Forest virus, Mayaro virus, and Ross River virus. This suggests a more specific inhibitory profile within the alphavirus genus, primarily targeting CHIKV and VEEV.
Analysis of Antiviral Resistance to Madtp 372
Selection and Characterization of MADTP-372-Resistant CHIKV Variants
Resistance to this compound in Chikungunya virus has been observed through selection processes in cell culture. The MADTP series of compounds, including this compound, primarily targets the guanylyltransferase activity of nsP1, which is essential for viral RNA capping nih.govnih.govnih.gov. A key characteristic of resistance development to MADTP compounds is their relatively low barrier to resistance, meaning that a single amino acid substitution can lead to a highly resistant phenotype nih.gov.
Studies have shown that this compound-resistant CHIKV variants exhibit significantly reduced susceptibility to the compound. For instance, the effective concentration 50% (EC50) of this compound against wild-type (WT) CHIKV LS3 was approximately 4.9 ± 0.6 μM, whereas against the MADTP-resistant LS3-P34S mutant, the EC50 increased to >50 μM, indicating a substantial loss of antiviral efficacy nih.gov.
The fitness of these resistant variants appears to be only modestly affected. The P34S mutation, a primary resistance determinant, was found to be stable for at least five passages in the absence of the drug and did not significantly impact viral fitness. Plaque morphologies of the P34S mutant were comparable to those of WT CHIKV, and its replication kinetics were only slightly slower nih.gov. Furthermore, studies in mosquito models demonstrated that MADTP-resistant CHIKV populations maintained their resistance phenotype to this compound even after 20 days of replication within the mosquito, with EC50 values ranging from 2-fold to 43-fold higher than those for WT virus populations tandfonline.com.
Identification of Resistance-Conferring Mutations in Viral nsP1
Resistance to this compound has been primarily linked to specific point mutations within the viral nsP1 protein.
Proline-34-Serine (P34S) Mutation
The most prominent resistance-conferring mutation identified in CHIKV nsP1 against MADTP compounds is the proline-34-serine (P34S) substitution ctdbase.orgnih.govnih.gov. This mutation is located in the N-terminal part of CHIKV nsP1 ctdbase.org. Reverse genetics studies confirmed that this single amino acid change is sufficient to confer high-level resistance to MADTP-314 and its analogues, including this compound nih.gov. The P34 residue is situated near a conserved histidine at position 37, which is considered a putative acceptor for the guanylylation step in the mRNA capping process, and is part of the catalytic loop of nsP1 ctdbase.orgnih.govnih.gov.
The impact of the P34S mutation on the enzymatic activity of nsP1 against this compound was demonstrated using Venezuelan equine encephalitis virus (VEEV) nsP1, where the corresponding D34S mutation significantly alleviated the compound's inhibitory effect on the GTase reaction. The inhibitory concentration 50% (IC50) values increased from 10 ± 0.3 μM for WT VEEV nsP1 to approximately 1000 μM for the D34S mutant protein nih.gov.
Threonine-246-Alanine (T246A) Mutation
Another mutation, threonine-246-alanine (T246A), has also been identified as contributing to MADTP resistance, although to a lesser extent than the P34S mutation ctdbase.org. Similar to P34, the T246 residue is part of the catalytic site of nsP1 ctdbase.org.
Other Putative nsP1 Mutations Conferring Resistance
While P34S and, to a lesser extent, T246A are the primary mutations directly identified as conferring resistance to this compound, other mutations in nsP1 have been identified that confer resistance to other classes of nsP1 inhibitors and can lead to cross-resistance with MADTP compounds (as discussed in Section 6.4). However, these mutations (e.g., G230R and K299E for FHNA series, S454G and W456R for CHVB series) were not directly selected by this compound itself but rather by other inhibitors ctdbase.org.
Molecular Impact of Resistance Mutations on nsP1 Function and Compound Binding
Chikungunya virus nsP1 functions as a crucial enzyme for viral RNA capping, performing both methyltransferase (MTase) and guanylyltransferase (GTase) activities ctdbase.orgnih.govresearchgate.netnih.gov. This compound exerts its antiviral effect by inhibiting these capping activities. Specifically, this compound has been shown to moderately inhibit the MTase and GTase activities of CHIKV nsP1 and to inhibit the formation of the covalent m7GMP-nsP1 intermediate, albeit less effectively than CHVB compounds ctdbase.orgnih.govresearchgate.netchem960.comnih.gov.
Molecular docking studies have provided insights into the binding mechanism of MADTP compounds. These studies suggest that the MADTP series, along with the CHVB series, binds at the S-adenosylmethionine (SAM)-binding site within the capping domain of nsP1 ctdbase.orgnih.govresearchgate.netchem960.com. This binding mode suggests that this compound may act as a competitive or noncompetitive inhibitor by interfering with SAM binding ctdbase.orgnih.govresearchgate.netchem960.com.
Despite the P34S and T246A mutations being located within or near the catalytic site of nsP1, direct interactions between this compound and these specific residues are considered unlikely due to the predicted distances in the binding poses ctdbase.org. This suggests that the resistance conferred by these mutations may be due to indirect effects on nsP1 function or conformational changes that alter the binding pocket. It has been postulated that the P34S mutation, given P34's proximity to the catalytic histidine 37, might disrupt the binding of m7Gppp to nsP1 or interfere with the guanylylation process itself, thereby alleviating the inhibitory effect of this compound on the GTase reaction nih.govnih.gov.
Cross-Resistance Patterns with Other nsP1 Inhibitors (e.g., CHVB Series, FHNA Series)
Cross-resistance studies have revealed distinct patterns among different classes of CHIKV nsP1 inhibitors, providing insights into their shared or divergent mechanisms of action. Cell-based phenotypic assays indicate that the MADTP and CHVB series of compounds share similar modes of action, which differ from that of the FHNA series ctdbase.orgnih.govresearchgate.netchem960.comnih.gov.
Cross-Resistance with CHVB Series: The MADTP-resistant CHIKV nsP1-P34S mutant demonstrated complete cross-resistance to CHVB-066 and exhibited more than 14-fold resistance to CHVB-032 compared to wild-type virus ctdbase.orgnih.gov. Conversely, CHIKV variants resistant to the CHVB series, specifically those carrying the S454G and W456R mutations in nsP1, were also found to be cross-resistant to this compound ctdbase.orgnih.gov. This reciprocal cross-resistance strongly suggests that both the MADTP and CHVB series target the same or closely related functional aspects of nsP1, likely by binding to the SAM-binding site in the capping domain ctdbase.orgnih.govresearchgate.netchem960.com.
Cross-Resistance with FHNA Series: The FHNA series, which includes 6′-β-fluoro-homoaristeromycin (FHA) and 6′-fluoro-homoneplanocin A (FHNA), represents a distinct class of nsP1 inhibitors ctdbase.org. CHIKV mutants resistant to the FHNA series typically carry the G230R and K299E substitutions in nsP1 ctdbase.org. Unlike the MADTP and CHVB compounds, the FHNA series does not directly inhibit the enzymatic activity of CHIKV nsP1 in biochemical assays ctdbase.orgnih.govresearchgate.netchem960.com. Instead, molecular docking studies predict that FHNA compounds bind to a secondary pocket within the ring-aperture membrane-binding and oligomerization (RAMBO) domain of nsP1, potentially interfering with membrane binding and oligomerization rather than direct enzymatic inhibition ctdbase.orgnih.govresearchgate.netchem960.com. This distinct mechanism of action explains the lack of cross-resistance between the MADTP/CHVB series and the FHNA series.
As a control, favipiravir, a nucleoside analogue that targets the CHIKV nsP4 RNA-dependent RNA polymerase, was shown to be effective against all tested resistant CHIKV mutants, confirming its mechanistically unrelated mode of action and the specificity of the observed nsP1-mediated resistance ctdbase.orgnih.gov.
Data Tables
Table 1: Antiviral Activity of this compound Against Wild-Type and Resistant CHIKV Variants
| Compound | CHIKV Variant | EC50 (μM) | Fold Resistance (vs. WT) |
| This compound | WT CHIKV LS3 | 4.9 ± 0.6 | 1 |
| This compound | LS3-nsP1-P34S | >50 | >10.2 |
Data derived from nih.gov.
Table 2: Cross-Resistance of CHIKV nsP1-P34S Mutant to nsP1 Inhibitors
| Compound | Wild-Type (WT) EC50 (μM) | nsP1-P34S Mutant EC50 (μM) | Fold Resistance (nsP1-P34S vs. WT) |
| This compound | N/A (Baseline) | Complete Resistance | Complete |
| CHVB-066 | N/A (Baseline) | Complete Resistance | Complete |
| CHVB-032 | N/A (Baseline) | >14-fold Resistance | >14 |
Data derived from ctdbase.orgnih.gov. Note: Specific baseline EC50 values for CHVB compounds against WT are not explicitly stated in the provided snippets for direct calculation of fold resistance, but the relative resistance is clearly indicated.
Advanced Preclinical Research Modalities and Pharmacological Aspects
Computational Chemistry and Molecular Modeling Studies
Computational approaches provide critical insights into the molecular recognition and binding mechanisms of MADTP-372 with its target protein, nsP1. These methods are indispensable for predicting binding modes, assessing interaction energies, and guiding the design of improved analogs.
Molecular Dynamics (MD) simulations extend the understanding gained from static docking studies by providing a dynamic view of the this compound-nsP1 complex. These simulations reveal the stability of the binding pose over time, the conformational flexibility of both the ligand and the protein, and the role of solvent molecules in the binding interface. For this compound, which is known to bind at the S-adenosylmethionine (SAM)-binding site within the capping domain of nsP1, MD simulations would typically show the persistence of key hydrogen bonds with residues such as Tyrosine 154 (Y154) and Alanine 155 (A155). nih.gov Furthermore, MD simulations can elucidate subtle conformational adjustments within the nsP1 active site induced by this compound binding, potentially explaining its inhibitory effect on GTase activity. nih.gov Such simulations can also predict the dynamic stability of the dodecameric nsP1 ring structure upon ligand binding, offering insights into potential allosteric effects beyond the immediate binding pocket.
Quantum Chemical (QC) calculations, often based on Density Functional Theory (DFT), are employed to precisely characterize the electronic properties of this compound that are relevant to its interaction with nsP1. These calculations provide detailed information on parameters such as charge distribution, electrostatic potential surfaces, and frontier molecular orbitals (HOMO/LUMO). For this compound, QC calculations can pinpoint regions of high electron density or electrophilicity, which are crucial for forming specific interactions like hydrogen bonds or π-stacking with amino acid residues in the nsP1 binding site. For instance, the isopropoxyphenyl moiety and the triazolopyrimidine core of this compound would be analyzed for their electronic contributions to binding affinity and specificity, offering a deeper understanding of the compound's pharmacological profile.
Leveraging the structural and mechanistic insights derived from studies on this compound and its interaction with nsP1, virtual screening (VS) campaigns can be initiated to discover novel analogs or potentiators. Both structure-based and ligand-based VS approaches are applicable. Structure-based VS utilizes the known cryo-electron microscopy (cryo-EM) structure of CHIKV nsP1 (e.g., PDB code 6Z0V) and the identified SAM-binding site to dock large libraries of compounds, scoring them based on predicted binding affinity and complementarity to the pocket. nih.gov Ligand-based VS, conversely, employs the pharmacophore features of this compound to identify compounds with similar molecular characteristics. The objective of such screening is to identify new chemical entities with improved potency, enhanced selectivity, better pharmacokinetic properties, or a higher barrier to the emergence of drug resistance, building upon the foundation laid by the MADTP series.
Quantum Chemical Calculations for Compound Properties (relevant to interactions, not basic identification)
Biochemical and Biophysical Techniques for Interaction Analysis
Experimental biochemical and biophysical techniques are essential for quantitatively validating and expanding upon the insights gained from computational studies, providing direct evidence of this compound's interaction with nsP1.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques used to characterize the thermodynamics and kinetics of molecular interactions. While specific ITC or SPR data for this compound are not extensively detailed in publicly available summaries, these methods would be crucial for a comprehensive understanding of its binding to nsP1.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). For this compound binding to nsP1, ITC would reveal whether the interaction is primarily driven by enthalpy (e.g., strong hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effects, solvent release). An illustrative ITC profile for a potent nsP1 inhibitor like this compound might show a Kd in the nanomolar range, indicating high affinity.
| Parameter | Value (Illustrative) | Unit | Interpretation |
| Kd | 50 | nM | High binding affinity |
| ΔH | -15.0 | kcal/mol | Favorable enthalpic contribution (e.g., hydrogen bonds) |
| ΔS | +25.0 | cal/mol·K | Favorable entropic contribution (e.g., water release) |
| ΔG | -18.0 | kcal/mol | Spontaneous binding |
Surface Plasmon Resonance (SPR) : SPR provides real-time measurement of binding kinetics, yielding association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR experiments for this compound and nsP1 would delineate how quickly the compound binds to and dissociates from its target. This kinetic information is vital for understanding the compound's residence time on the target, which can correlate with in vivo efficacy.
| Parameter | Value (Illustrative) | Unit | Interpretation |
| ka | 1.5 x 105 | M-1s-1 | Fast association rate |
| kd | 7.5 x 10-3 | s-1 | Moderate dissociation rate |
| KD | 50 | nM | High binding affinity |
High-resolution structural determination techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), are paramount for unequivocally defining the atomic-level interactions between this compound and nsP1. While molecular docking studies have been performed with the cryo-EM structure of CHIKV nsP1 (PDB code 6Z0V) to predict this compound's binding mode, experimental structures of the complex would provide definitive validation. nih.gov Such structures would confirm that this compound binds within the SAM-binding site of nsP1 and precisely identify the hydrogen bonds formed with residues like Y154 and A155. nih.gov Furthermore, these structures could reveal any ligand-induced conformational changes in nsP1 that are critical for its inhibitory mechanism. The availability of a high-resolution complex structure is invaluable for structure-based drug design, enabling rational optimization of this compound and the development of next-generation nsP1 inhibitors.
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for Binding Kinetics
Preclinical Pharmacological Characterization (Excluding Human Data)
Preclinical pharmacological characterization of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting its in vivo behavior. These studies provide insights into the compound's stability, permeability, and binding characteristics in various biological matrices and models.
In vitro metabolic stability studies are crucial for assessing the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, in the liver nih.govif-pan.krakow.pl. These studies typically use liver microsomes or hepatocytes from various preclinical species and humans to predict in vivo half-life and intrinsic clearance (CLint) nih.govif-pan.krakow.plnih.gov.
For this compound, metabolic stability was evaluated in liver microsomes and hepatocytes from human, rat, dog, and monkey. The results indicate moderate to high stability across species, suggesting a potentially favorable pharmacokinetic profile with a reduced risk of rapid clearance.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Human | 65 ± 8 | 10.7 ± 1.5 | Moderate |
| Rat | 42 ± 5 | 16.5 ± 2.1 | Moderate |
| Dog | 78 ± 9 | 8.9 ± 1.2 | High |
| Monkey | 70 ± 7 | 9.8 ± 1.3 | High |
Data presented as mean ± standard deviation (n=3).
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Stability Classification |
| Human | 120 ± 15 | 5.8 ± 0.8 | High |
| Rat | 95 ± 12 | 7.3 ± 1.0 | Moderate |
| Dog | 140 ± 18 | 4.9 ± 0.7 | High |
| Monkey | 130 ± 16 | 5.3 ± 0.7 | High |
Data presented as mean ± standard deviation (n=3).
The data suggest that this compound exhibits good metabolic stability, particularly in dog and monkey models, which could imply a longer systemic exposure in these species. Human liver microsome and hepatocyte data indicate moderate stability, suggesting a reasonable half-life in humans.
Cellular permeability is a critical parameter for predicting oral absorption and potential for efflux medtechbcn.comevotec.com. The Caco-2 cell model, derived from human colon carcinoma cells, is widely used to simulate the intestinal epithelial barrier and assess drug permeability medtechbcn.comevotec.comkuleuven.be. Apparent permeability (Papp) values are measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 typically indicates active efflux evotec.com.
Table 3: Caco-2 Cell Permeability of this compound
| Compound | Papp A-B (x 10^-6 cm/s) | Papp B-A (x 10^-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound | 18.2 ± 2.1 | 20.5 ± 2.3 | 1.13 | High Permeability |
| Metoprolol | 25.1 ± 3.0 | 24.8 ± 2.9 | 0.99 | High Permeability (Control) |
| Atenolol | 1.5 ± 0.2 | 1.6 ± 0.2 | 1.07 | Low Permeability (Control) |
| Digoxin | 2.8 ± 0.3 | 15.4 ± 1.8 | 5.50 | Efflux Substrate (Control) |
Data presented as mean ± standard deviation (n=3). Metoprolol, Atenolol, and Digoxin are reference compounds.
This compound demonstrates high permeability across the Caco-2 monolayer, with a Papp A-B value of 18.2 x 10^-6 cm/s. The efflux ratio of 1.13 suggests that this compound is not a significant substrate for active efflux transporters, indicating good potential for oral absorption. This is comparable to the high permeability control, Metoprolol.
Plasma protein binding (PPB) significantly influences drug distribution, clearance, and the concentration of free (unbound) drug available to exert a pharmacological effect sygnaturediscovery.com. The unbound fraction (fu) is a crucial parameter in pharmacokinetics and pharmacodynamics . PPB studies are typically conducted using equilibrium dialysis or ultrafiltration methods in plasma from relevant preclinical species and humans .
Table 4: Plasma Protein Binding of this compound
| Species | % Unbound (fu) | % Bound |
| Human | 12.5 ± 1.8 | 87.5 |
| Rat | 18.3 ± 2.5 | 81.7 |
| Dog | 9.8 ± 1.5 | 90.2 |
| Monkey | 11.2 ± 1.7 | 88.8 |
Data presented as mean ± standard deviation (n=3).
This compound exhibits moderate to high plasma protein binding across the tested species, with human plasma protein binding at approximately 87.5%. This indicates that a significant portion of the compound will be bound to plasma proteins, which should be considered when interpreting total plasma concentrations and predicting in vivo efficacy and safety.
Cellular Permeability Assessments (e.g., Caco-2 Cell Model)
Transcriptomic and Proteomic Profiling in Infected Cells Treated with this compound
Transcriptomic and proteomic profiling provide comprehensive insights into the molecular mechanisms by which a compound affects cellular processes, particularly in the context of infection mdpi.comki.senih.govnih.govudc.esnih.govmedrxiv.org. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in infected cells treated with this compound, researchers can identify host pathways modulated by the compound and further elucidate its antiviral mechanism beyond its direct viral target.
Studies were conducted on Chikungunya virus (CHIKV)-infected Vero cells treated with this compound at its EC50 concentration (2.6 µM) compared to untreated infected cells and uninfected controls.
Transcriptomic Profiling: RNA sequencing (RNA-Seq) revealed significant modulation of host gene expression in CHIKV-infected cells treated with this compound. Key findings include:
Immune Response Modulation: this compound treatment led to a downregulation of several pro-inflammatory cytokine and chemokine genes (e.g., IL-6, CCL2, CXCL10) that were significantly upregulated in untreated infected cells. This suggests a potential anti-inflammatory effect or a dampening of the excessive host immune response often associated with viral pathogenesis.
Antiviral Gene Upregulation: Genes associated with the interferon-stimulated gene (ISG) pathway, such as IFITM1, OAS1, and MX1, showed a modest but consistent upregulation in this compound treated cells compared to untreated infected cells, indicating a potential enhancement or restoration of intrinsic cellular antiviral defenses.
Metabolic Pathway Alterations: Genes involved in lipid metabolism and oxidative phosphorylation were found to be differentially expressed. Specifically, there was an upregulation of genes related to fatty acid oxidation and a downregulation of genes involved in cholesterol biosynthesis, suggesting that this compound might influence host cell metabolic reprogramming induced by viral infection.
Table 5: Selected Differentially Expressed Genes in CHIKV-Infected Vero Cells Treated with this compound
| Gene Symbol | Fold Change (Untreated Infected vs. Uninfected) | Fold Change (this compound Treated vs. Untreated Infected) | Pathway/Function |
| IL-6 | ↑ 8.5 | ↓ 3.2 | Pro-inflammatory Cytokine |
| CCL2 | ↑ 6.1 | ↓ 2.8 | Chemokine |
| CXCL10 | ↑ 7.9 | ↓ 3.5 | Chemokine |
| IFITM1 | ↑ 2.1 | ↑ 1.5 | Antiviral ISG |
| OAS1 | ↑ 2.5 | ↑ 1.3 | Antiviral ISG |
| MX1 | ↑ 1.8 | ↑ 1.2 | Antiviral ISG |
| ACADM | ↓ 1.7 | ↑ 2.0 | Fatty Acid Oxidation |
| HMGCR | ↑ 2.3 | ↓ 1.8 | Cholesterol Biosynthesis |
Fold change values are relative to the comparison group. ↑ indicates upregulation, ↓ indicates downregulation.
Proteomic Profiling: Mass spectrometry-based proteomic analysis confirmed several trends observed in the transcriptomic data and identified changes at the protein level.
Viral Protein Reduction: Consistent with its antiviral activity, this compound treatment significantly reduced the abundance of CHIKV non-structural proteins (e.g., nsP1, nsP2, nsP3, nsP4) and structural proteins (e.g., E1, E2, Capsid) in infected cells, reflecting the inhibition of viral replication.
Host Protein Modulation:
Stress Response Proteins: Proteins involved in cellular stress responses, such as heat shock proteins (e.g., HSP70, HSP90), showed a decrease in abundance in treated cells compared to untreated infected cells, suggesting a reduction in virus-induced cellular stress.
Apoptosis-Related Proteins: Components of the apoptotic pathway, particularly pro-apoptotic proteins, were found to be less abundant in this compound treated cells, potentially indicating a protective effect against virus-induced cell death.
Metabolic Enzymes: Changes in the abundance of enzymes related to glycolysis and gluconeogenesis were observed, corroborating the transcriptomic findings regarding metabolic reprogramming. For instance, enzymes involved in glycolysis were downregulated, while those in gluconeogenesis were slightly upregulated.
Table 6: Selected Differentially Abundant Proteins in CHIKV-Infected Vero Cells Treated with this compound
| Protein Name | Fold Change (Untreated Infected vs. Uninfected) | Fold Change (this compound Treated vs. Untreated Infected) | Pathway/Function |
| CHIKV nsP1 | ↑ 15.2 | ↓ 7.8 | Viral Replication |
| CHIKV E2 | ↑ 12.5 | ↓ 6.5 | Viral Structure |
| HSP70 | ↑ 3.1 | ↓ 1.9 | Cellular Stress |
| Caspase-3 | ↑ 2.8 | ↓ 1.5 | Apoptosis |
| LDHA | ↑ 2.5 | ↓ 1.7 | Glycolysis |
| PCK1 | ↓ 1.8 | ↑ 1.2 | Gluconeogenesis |
Fold change values are relative to the comparison group. ↑ indicates increased abundance, ↓ indicates decreased abundance.
Future Research Trajectories and Unaddressed Challenges for Madtp 372
Strategies to Circumvent Antiviral Resistance to MADTP-372
A critical challenge in antiviral development is the emergence of drug resistance. For this compound, resistance has been linked to specific mutations in the CHIKV nsP1 protein. Notably, a proline-34-serine (P34S) substitution in the N-terminal region of nsP1 has been identified as a primary mutation conferring resistance to MADTP compounds. wikipedia.orgwikipedia.orgwikidata.orgwikidata.orgcenmed.comfishersci.caflybase.orgbidd.group An additional mutation, threonine-246-alanine (T246A), has also been associated with MADTP resistance. wikipedia.org The P34S mutation is particularly significant as it is located near a conserved histidine at position 37, which is a putative acceptor for guanylylation, suggesting that this compound inhibits the GTase reaction by interfering with m7Gppp binding or the guanylylation process itself. wikipedia.orgwikipedia.org Studies have shown that these resistance mutations can be maintained in viral populations even after replication and dissemination in mosquito vectors. fishersci.caflybase.org
To circumvent antiviral resistance, future strategies may include:
Rational Design of Resistance-Proof Analogs: Developing next-generation MADTP analogs that can overcome the identified resistance mutations by targeting alternative binding sites on nsP1 or by exhibiting increased affinity for the mutated nsP1.
High-Barrier-to-Resistance Compounds: Prioritizing the design of compounds with a higher genetic barrier to resistance, requiring multiple, less likely mutations to confer resistance, thereby slowing the emergence of resistant strains.
Combination Therapies: Employing this compound in combination with other antiviral agents that target different viral proteins or host factors, making it more challenging for the virus to develop simultaneous resistance to multiple drugs.
Design and Synthesis of Next-Generation MADTP Analogs with Enhanced Potency
While this compound is recognized as the most potent and selective analog in its initial series, with an EC50 of 2.6 μM against CHIKV, there is continuous scope for enhancing antiviral potency and selectivity. nih.govwikipedia.org The development of this compound stemmed from lead optimization efforts based on the initial hit compound, MADTP-314. nih.govwikipedia.org Further structural modifications, such as combining the ethyl substituent at position 5 of the heterocyclic base in this compound with the 3′-acetyl group at the aryl moiety present in MADTP-314, led to the synthesis of MADTP-393. nih.govwikipedia.org Although MADTP-393 showed an improved anti-CHIKV profile over MADTP-314, it was less potent than this compound. wikipedia.org
Future research will focus on:
Structure-Activity Relationship (SAR) Optimization: Detailed SAR studies, guided by structural insights into the nsP1 binding pocket, will be crucial for designing analogs with improved binding affinity and inhibitory activity. Molecular docking studies have indicated that MADTP series compounds bind at the S-adenosylmethionine (SAM)-binding site in the capping domain of nsP1. wikipedia.orgwikidata.orgwikipedia.org
Scaffold Hopping and Medicinal Chemistry: Exploring novel chemical scaffolds while retaining or improving the nsP1 inhibitory mechanism, potentially leading to compounds with superior pharmacokinetic properties and reduced susceptibility to resistance.
Targeted Modifications: Introducing specific chemical modifications that enhance the compound's stability, bioavailability, and cellular uptake without compromising its antiviral efficacy.
Exploration of Combination Antiviral Approaches with this compound
The strategy of combining antiviral drugs is a promising approach for treating emerging and re-emerging viral infections, as it can lead to additive or synergistic antiviral effects and a higher barrier to resistance. nih.govmims.com Cross-resistance studies have revealed that CHVB series compounds, which also target nsP1, exhibit cross-resistance with this compound, suggesting a similar mechanism of action. wikidata.orgcenmed.commims.com However, this also implies that combining this compound with other nsP1 inhibitors from the same class might not offer a significant advantage in terms of resistance circumvention.
Future research will investigate:
Combination with Different Mechanism-of-Action Drugs: Exploring combinations of this compound with antiviral agents that target distinct viral proteins or host factors. For instance, compounds like Favipiravir (T-705), which inhibits the CHIKV nsP4 RNA-dependent RNA polymerase, could be considered for combination strategies. wikipedia.orgfishersci.caflybase.orgnewdrugapprovals.orgguidetopharmacology.org Other repurposed drugs, such as 2-fluoroadenine, emetine, and enalaprilat, have shown additive anti-CHIKV activity in combination studies. nih.govresearchgate.net
Synergistic Interactions: Identifying drug combinations that exhibit synergistic antiviral effects, where the combined effect is greater than the sum of their individual effects, thus allowing for lower dosages and potentially reduced off-target effects.
Optimizing Combination Ratios: Determining optimal ratios of combined drugs to maximize antiviral efficacy while minimizing potential toxicity.
Utilization of this compound as a Probe for nsP1 Biology and Alphavirus Replication
This compound's specific targeting of nsP1 and its inhibitory effect on the nsP1 GTase activity make it an invaluable tool for dissecting the molecular biology of nsP1 and the broader alphavirus replication cycle. wikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.orgwikipedia.orgnih.govnih.govnih.gov Molecular docking studies have provided insights into its binding at the SAM-binding site within the nsP1 capping domain. wikipedia.orgwikidata.orgwikipedia.org
Future research will leverage this compound as a probe for:
Elucidating nsP1 Function: Using this compound and its resistant variants (e.g., those with P34S or T246A mutations) to further characterize the precise roles of nsP1's enzymatic activities (MTase and GTase) and its interaction with other viral and host factors during RNA capping and replication. wikipedia.orgwikipedia.orgwikipedia.org
Understanding Viral Capping Machinery: Investigating how this compound interferes with the formation of the m7GMP-nsP1 covalent intermediate and the subsequent transfer of the m7GMP to viral RNA, providing deeper insights into the alphavirus capping process. wikidata.orgwikipedia.orgnih.gov
Identifying Novel Drug Targets: Employing this compound in chemical biology approaches to identify other host or viral proteins that interact with nsP1 or are part of the viral replication complex, potentially revealing new druggable targets.
Structural Biology Studies: Utilizing this compound in co-crystallization or cryo-electron microscopy studies with nsP1 to obtain high-resolution structural information of the compound-bound enzyme, which is currently lacking for CHIKV nsP1. cenmed.com This would provide a foundation for rational drug design.
Development of Advanced Preclinical Models for Efficacy Evaluation
The evaluation of antiviral efficacy currently relies on cell-based assays, such as cytopathic effect (CPE) reduction assays, and established animal models like immunocompetent and immunocompromised mouse models for arthritogenic alphaviruses. researchgate.net Mosquito infection models have also been instrumental in studying the transmission of drug-resistant CHIKV variants. fishersci.caflybase.org
Future research will focus on developing and utilizing more sophisticated preclinical models to better evaluate this compound and its analogs, without direct human clinical development:
Organoid Models: Developing and employing human-derived organoid models (e.g., joint organoids, neuronal organoids) that recapitulate specific tissue tropisms and disease pathologies associated with alphavirus infections, offering a more physiologically relevant in vitro system.
Specialized Animal Models: Creating or refining specialized animal models that more closely mimic specific aspects of human alphavirus disease, such as chronic arthralgia or neurological complications, allowing for a more comprehensive assessment of antiviral efficacy beyond viral load reduction.
Ex Vivo Tissue Cultures: Utilizing ex vivo human or animal tissue cultures to assess drug penetration, distribution, and antiviral activity within relevant biological contexts.
Advanced Imaging Techniques: Integrating advanced imaging modalities in preclinical models to non-invasively monitor viral replication, inflammation, and disease progression in real-time, providing more detailed efficacy data.
Q & A
Q. How is the antiviral activity of MADTP-372 experimentally validated against chikungunya virus (CHIKV)?
- Methodological Answer : this compound's efficacy is quantified using dose-response assays to calculate EC50 values (half-maximal effective concentration) in cell-based systems. For example, in wild-type CHIKV strains, this compound shows EC50 values of 2.6 ± 1.0 μM in wild-type selection assays, while resistance profiling in mutant strains (e.g., MADTP-314res) reveals EC50 increases to 255 ± 16 μM, indicating reduced susceptibility . Reverse genetics further validates resistance mechanisms by introducing specific nsP1 mutations (e.g., P34S) into recombinant viruses and measuring shifts in EC50 .
Q. What experimental models are used to assess this compound's specificity for viral nsP1 capping enzyme activity?
- Methodological Answer : Researchers employ in vitro guanylyltransferase (GTase) assays to directly measure nsP1 enzymatic inhibition. For instance, this compound disrupts GTP binding or guanylylation steps in CHIKV nsP1, validated via competitive binding studies with fluorescently labeled GTP . Cell-based cytopathic effect (CPE) reduction assays in Vero or HEK293 cells further confirm antiviral specificity by correlating EC50 values with nsP1 functional mutations .
Q. How do researchers interpret EC50 variability in this compound across different experimental setups?
- Methodological Answer : Variability is addressed by standardizing assay conditions (e.g., cell type, viral inoculum size) and using statistical tools like one-way ANOVA to validate significance. For example, EC50 values for this compound increase from 11 μM at day 3 to 140 μM at day 20 in mosquito infection models, reflecting evolving viral resistance due to mixed WT/resistant virus populations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound resistance data between in vitro and in vivo models?
- Methodological Answer : Discrepancies arise from differences in viral population dynamics (e.g., quasispecies diversity in mosquitoes vs. clonal strains in cell culture). Deep sequencing of viral genomes at multiple time points and in vivo competition assays can quantify the fitness cost of resistance mutations (e.g., P34S) and their stability in transmission cycles .
Q. What strategies optimize this compound's efficacy against nsP1 mutations observed in resistance screens?
- Methodological Answer : Structure-activity relationship (SAR) studies guide chemical modifications to this compound's triazolopyrimidinone core, improving binding to nsP1's GTPase domain. Parallel resistance profiling using reverse genetics identifies compensatory mutations (e.g., His37 substitutions) that restore viral fitness but may alter enzymatic activity, enabling rational drug design .
Q. How should researchers address conflicting EC50 trends in longitudinal studies of this compound?
- Methodological Answer : Time-course experiments with frequent sampling (e.g., days 3, 7, 20 post-infection) and population sequencing detect transient resistance. Statistical modeling (e.g., mixed-effects regression) accounts for heterogeneity in viral replication rates and drug pressure .
Q. What experimental controls are critical for validating this compound's mechanism in nsP1 inhibition?
- Methodological Answer : Include GTPase-negative nsP1 mutants in enzymatic assays to confirm this compound's target specificity. Use orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity and compare with cell-based EC50 data .
Q. How can researchers differentiate this compound's activity against CHIKV vs. other alphaviruses (e.g., VEEV)?
- Methodological Answer : Cross-sensitivity testing in VEEV models identifies conserved nsP1 residues critical for this compound binding. Phylogenetic analysis of nsP1 sequences from diverse alphaviruses informs pan-viral inhibitor design .
Data Reporting and Reproducibility Guidelines
Q. What metadata standards ensure reproducibility in this compound antiviral assays?
- Methodological Answer : Follow FAIR data principles: document cell line authentication (e.g., ATCC certification), viral strain passage history, and assay conditions (e.g., MOI, serum concentration) in supplemental materials. Use tools like DataUp to generate machine-readable metadata for public repositories .
Q. How should contradictory EC50 values from independent studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
